molecular formula C11H16FN3 B1489072 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2092286-76-3

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1489072
CAS RN: 2092286-76-3
M. Wt: 209.26 g/mol
InChI Key: SGEFCXGRSYUIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, or simply FMPA, is a synthetic, fluorinated piperidine derivative with a wide range of applications in the scientific research field. It is a white, crystalline, odorless solid with a melting point of approximately 150°C. FMPA is commonly used in organic synthesis as a building block for the preparation of various compounds, such as amines, amides, and aryl halides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . Compounds with piperidine moiety show a wide variety of biological activities, and their synthesis has long been widespread .

Antiviral Applications

Some piperidine derivatives have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), comparable to remdesivir .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . Their unique structure and properties make them effective in combating malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to interact with and inhibit the growth of various types of microbes and fungi.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . They can help to lower blood pressure and are used in the treatment of hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation in the body.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help to manage symptoms of various psychiatric disorders.

properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEFCXGRSYUIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.